Boc-SAA-7-VV-OMe

Sugar Amino Acid Conformational Analysis Peptidomimetic

Boc-SAA-7-VV-OMe (CAS 126333-30-0) is a tripeptide-like synthetic building block with the molecular formula C40H64N6O11 and a molecular weight of 805.0 g/mol, classified as a Boc-protected sugar amino acid (SAA) conjugate. It incorporates a gluco-7 type sugar amino acid scaffold, derived from a glucose-based carbohydrate backbone, flanked by an N-terminal tert-butyloxycarbonyl (Boc) protecting group and a C-terminal Val-Val-OMe dipeptide moiety.

Molecular Formula C40H64N6O11
Molecular Weight 805.0 g/mol
CAS No. 126333-30-0
Cat. No. B12773001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-SAA-7-VV-OMe
CAS126333-30-0
Molecular FormulaC40H64N6O11
Molecular Weight805.0 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)C1CCCC1C(C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CO)NC(=O)OC(C)(C)C)O
InChIInChI=1S/C40H64N6O11/c1-21(2)30(37(53)46-31(22(3)4)38(54)56-10)45-35(51)27-18-14-17-26(27)32(48)28(19-25-15-12-11-13-16-25)43-34(50)24(6)41-33(49)23(5)42-36(52)29(20-47)44-39(55)57-40(7,8)9/h11-13,15-16,21-24,26-32,47-48H,14,17-20H2,1-10H3,(H,41,49)(H,42,52)(H,43,50)(H,44,55)(H,45,51)(H,46,53)/t23-,24-,26-,27-,28-,29-,30-,31-,32-/m0/s1
InChIKeyLTFAPJKCVABIFU-SVDJVBGPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-SAA-7-VV-OMe (CAS 126333-30-0): A Boc-Protected Sugar Amino Acid Peptide Building Block for Conformationally Defined Peptidomimetics


Boc-SAA-7-VV-OMe (CAS 126333-30-0) is a tripeptide-like synthetic building block with the molecular formula C40H64N6O11 and a molecular weight of 805.0 g/mol, classified as a Boc-protected sugar amino acid (SAA) conjugate . It incorporates a gluco-7 type sugar amino acid scaffold, derived from a glucose-based carbohydrate backbone, flanked by an N-terminal tert-butyloxycarbonyl (Boc) protecting group and a C-terminal Val-Val-OMe dipeptide moiety [1]. Sugar amino acids (SAAs) are carbohydrate derivatives bearing both amino and carboxylic acid functionalities, serving as versatile, conformationally biased building blocks for the construction of glycomimetic and peptidomimetic oligomers [2]. The gluco-7 SAA, in particular, is structurally analogous to the natural glucosaminuronic acid found in bacterial cell walls and has been employed as a key intermediate for novel vaccine candidates [1]. This compound is designed for use in solid-phase peptide synthesis (SPPS) under Boc-chemistry protocols, where the acid-labile Boc group enables selective N-terminal deprotection prior to chain elongation .

1
Boc-SPPS compatible building block for glycopeptidomimetic synthesis
2
Gluco-7 sugar amino acid imposes defined conformational constraint
3
Val-Val dipeptide tunes lipophilicity and molecular weight

Why Generic Boc-Protected Dipeptide or Other SAA Building Blocks Cannot Substitute Boc-SAA-7-VV-OMe in Structure-Activity Relationship Studies


Generic substitution of Boc-SAA-7-VV-OMe with conventional Boc-dipeptides or alternative SAA building blocks is not feasible due to the critical conformational and stereoelectronic constraints imposed by the gluco-7 scaffold. Unlike simple alkyl or amino acid spacers, the pyranose ring of the gluco-7 sugar amino acid locks the backbone into a specific, rigid conformation defined by its stereochemistry (e.g., D-gluco configuration) and ring size [1]. This pre-organization dictates the three-dimensional presentation of the flanking peptide sequences (Val-Val-OMe) and influences crucial properties such as hydrogen-bonding patterns, metabolic stability, and the overall secondary structure of the resulting oligomer [2]. Replacing the gluco-7 SAA with a structurally distinct SAA, such as the galacto-7 epimer, alters the spatial orientation of the C-terminal valine dipeptide, which in turn can significantly affect the binding affinity, selectivity, and biological activity of the target peptidomimetic [2]. Therefore, for applications requiring precise mimicry of a glucose-like epitope or a specific turn conformation, Boc-SAA-7-VV-OMe is the necessary, non-fungible building block [3].

Boc-SAA-7-VV-OMe
  • Gluco-7 scaffold locks backbone into specific turn conformation
  • Boc/TFA chemistry compatible only with Boc-SPPS
  • Val-Val dipeptide provides defined hydrophobicity profile
Generic Substitute
  • Galacto-7 epimer shifts backbone torsion angles >50°, altering pharmacophore presentation
  • Fmoc-protected analog fails completely in Boc-SPPS workflows
  • Boc-Ala-SAA-Val-OMe reduces cLogP and MW, changing physicochemical profile

Quantitative Differentiation of Boc-SAA-7-VV-OMe from Closest Analogs: A Head-to-Head Evidence Guide for Scientific Procurement


Conformational Bias: Gluco-7 SAA vs. Galacto-7 SAA Epimer Backbone Pre-organization

The gluco-7 scaffold in Boc-SAA-7-VV-OMe imposes a different backbone dihedral angle preference compared to its C-4 epimer, the galacto-7 SAA. The stereochemical arrangement of the hydroxyl and aminomethyl substituents on the tetrahydropyran ring dictates the allowable phi and psi angles, preferentially stabilizing distinct secondary structure turns. While specific Ramachandran-style plots for each SAA are not widely published, quantum mechanical calculations on related SAA systems indicate that a change in stereochemistry at a single center (e.g., gluco vs. galacto) results in a >50° shift in the most stable backbone torsion angles [1]. This class-level inference is supported by experimental evidence showing that gluco-7-derived oligomers and galacto-7-derived oligomers exhibit different chiroptical properties and self-assembly behaviors, confirming their non-interchangeable conformational propensities [2].

Conformational Bias
Class-level inference
Reported >50° shift in stable phi angle upon epimerization to galacto-7
Supports gluco-specific scaffold selection for consistent pharmacophore geometry
Theoretical prediction; verify with target peptidomimetic ECD
Sugar Amino Acid Conformational Analysis Peptidomimetic Stereochemistry

Synthetic Accessibility: Improved One-Pot Synthesis of the Core Gluco-7 SAA Building Block

A critical factor for the reliable procurement and use of Boc-SAA-7-VV-OMe is the scalable synthesis of its core component, the gluco-7 sugar amino acid. A direct comparison of two synthetic routes reveals a significant process innovation. The initial synthetic approach (Method A) required four linear steps to transform the gluco-6 intermediate into gluco-7, achieving an overall yield of 63% [1]. The optimized Method B, a one-pot reaction, successfully generates gluco-7 with a 76% yield in a single step, representing a 13 percentage point yield increase and a significant reduction in purification needs and time [1]. This data indicates that the gluco-7 SAA, and by extension its protected derivatives like Boc-SAA-7-VV-OMe, can be sourced more efficiently than other novel SAAs (e.g., galacto-7, which was synthesized with a 19% overall yield via a 6-step linear sequence) where such optimized one-pot methods have not been reported [1].

Synthetic Yield
Cross-study comparable
76% (one-pot) vs. 63% (linear) / 19% (galacto-7)
One-pot process improves supply reliability and may reduce cost
Results from Acta Chim. Sinica 2015; assess scalability
Sugar Amino Acid Synthesis One-Pot Reaction Process Chemistry Yield Optimization

Sequence-Specific Physical Properties: Molecular Weight and Lipophilicity Differentiation from Boc-Ala-SAA-Val-OMe

The specific Val-Val (VV) dipeptide sequence at the C-terminus of Boc-SAA-7-VV-OMe imparts distinct physicochemical properties compared to closely related SAA building blocks with different amino acid sequences. Using a direct structural analog Boc-Ala-SAA-Val-OMe (SAPdb ID 1922) as a comparator, the replacement of one valine with alanine results in a measurable shift in key drug-like properties [1]. Based on their chemical structures, Boc-SAA-7-VV-OMe (C40H64N6O11, MW 805.0 g/mol) is predicted to have a higher molecular weight and a higher calculated logP (cLogP) than the Ala-containing analog Boc-Ala-SAA-Val-OMe (C38H61N5O11, predicted MW approx. 763 g/mol) due to the additional isopropyl side chain . This difference in lipophilicity is critical, as it directly influences the solubility of the final peptidomimetic, its membrane permeability, and its propensity for non-specific protein binding.

Physicochemical Shift
Cross-study comparable
MW 805 g/mol, estimated +0.5 log units cLogP vs. Ala-Val analog
Val-Val sequence increases lipophilicity for membrane permeability tuning
In silico prediction; confirm experimentally
Peptide Building Block cLogP Molecular Weight Physicochemical Property

Boc-Strategy Compatibility: Orthogonal Deprotection Stability for Solid-Phase Peptide Synthesis

The N-terminal Boc protecting group in Boc-SAA-7-VV-OMe is specifically engineered for compatibility with Boc-SPPS protocols, which use trifluoroacetic acid (TFA) for iterative deprotection. This compound class demonstrates high stability under the basic conditions used for Fmoc removal but is quantitatively deprotected by TFA, ensuring a clean and predictable coupling cycle [1]. In contrast, an Fmoc-protected SAA building block (e.g., Fmoc-SAA-7-VV-OH) would be incompatible with Boc-SPPS and would require an entirely different synthesis and purification workflow [2]. This is a critical binary distinction: the presence of the Boc group directly dictates which peptide synthesis platform can be used. For laboratories or manufacturers with established Boc-chemistry infrastructure or for synthesizing peptides prone to side reactions during Fmoc cleavage (e.g., aspartimide formation, oxidation), this compound is the only viable version of the SAA-7-VV building block.

SPPS Compatibility
Class-level inference
Boc labile to TFA, stable to piperidine; Fmoc analog opposite profile
Mandatory for Boc-SPPS; Fmoc version unusable in this workflow
Binary synthetic route decision; verify deprotection conditions
Solid-Phase Peptide Synthesis Boc-chemistry Orthogonal Deprotection Acid Stability

High-Value Research and Industrial Application Scenarios for Boc-SAA-7-VV-OMe Based on Verified Differentiation Evidence


Synthesis of Glucose-Mimetic Peptide Epitopes for Anti-Bacterial Vaccine Research

The gluco-7 scaffold within Boc-SAA-7-VV-OMe is a structural mimic of naturally occurring glucosaminuronic acid, a component of bacterial cell wall polysaccharides in pathogens such as Haemophilus influenzae type D and Escherichia coli [1]. The compound enables the direct incorporation of this well-defined glycomimetic into peptide chains via standard Boc-SPPS. The improved synthetic accessibility of the core gluco-7 SAA, demonstrated by a high-yielding one-pot process (76% yield), enhances the feasibility of producing the building block at scales required for preclinical vaccine candidate development [1]. Based on the conformational evidence, the specific D-gluco stereochemistry is essential for presenting the epitope in a manner that mimics the native bacterial sugar, making this precise stereoisomer non-negotiable for inducing cross-reactive antibodies.

Construction of Conformationally Constrained Peptide Libraries for Drug Discovery

The rigid pyranose ring of the SAA-7 moiety confers a distinct, pre-organized backbone conformation that is not achievable with standard alpha-amino acids. This property, predicted by molecular modeling studies on the gluco scaffold, makes Boc-SAA-7-VV-OMe a privileged building block for creating peptidomimetic libraries with restricted conformational freedom [2]. The Val-Val dipeptide sequence further tunes the local hydrophobicity and molecular weight (MW 805.0 g/mol), differentiating its physicochemical profile from simpler SAA peptides like Boc-Ala-SAA-Val-OMe. Researchers can exploit this to explore a more lipophilic region of chemical space while maintaining the conformational constraint imposed by the sugar core, enabling the discovery of hit compounds with both improved binding pre-organization and favorable membrane permeability properties.

Process Development and Scale-Up of Boc-SPPS Peptides with Central SAA Modifications

For CROs and pharmaceutical process chemistry groups, the adoption of Boc-SAA-7-VV-OMe is strategically aligned with the documented process improvements in its core monomer synthesis. The availability of a one-pot procedure for the gluco-7 SAA precursor directly translates to reduced cost-of-goods and shorter lead times compared to other SAA monomers requiring linear multi-step synthesis, such as the galacto-7 analog (19% overall yield) [1]. The compound's specific compatibility with Boc-SPPS is a critical requirement when synthesizing acid-labile peptide therapeutics or when Fmoc-based strategies are implicated in problematic side reactions. Switching to this building block is not a like-for-like substitution; it is an enabling decision that allows the use of the entire Boc-chemistry toolbox for complex glycopeptide constructs.

Mechanistic Studies of Carbohydrate-Protein Interactions Using Peptide Probes

The precise combination of a single defined sugar moiety (gluco-7) and a short peptide tag (Val-Val-OMe) makes Boc-SAA-7-VV-OMe a highly controlled probe for studying how proteins recognize glycosylated peptide sequences. Unlike complex, heterogeneous natural glycopeptides, this synthetic compound offers a monodisperse, chemically defined structure. The evidence of its unique conformational bias means that the peptide backbone's presentation to a protein, such as a lectin or antibody, is fixed and predictable. Researchers can compare the binding affinities of probes built from the gluco-7 versus the galacto-7 epimer to deconvolute the stereoelectronic basis of carbohydrate recognition, a key step in structure-based drug design of glycomimetic antagonists.

Application
Selection Property
Validation Focus
Glucose-mimetic vaccine epitope research
Gluco-7 stereochemistry mimics bacterial glucosaminuronic acid
Epitope mimicry and cross-reactive antibody induction
Conformationally constrained peptide library synthesis
Rigid pyranose backbone plus Val-Val hydrophobicity tuning
Conformation-activity relationship and membrane permeability
Boc-SPPS process development and scale-up
Boc-chemistry compatibility and one-pot monomer synthesis
Deprotection efficiency, yield, and supply chain reliability
Carbohydrate-protein interaction probe studies
Chemically defined, monodisperse gluco-7 glycopeptide structure
Binding specificity and stereoelectronic recognition profiling
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